

Hexanophenone Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexanophenone

Cat. No.: B1345741

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Introduction

Hexanophenone, also known as caprophenone, is an aromatic ketone with the chemical formula $C_{12}H_{16}O$. Its molecular structure consists of a phenyl group attached to a hexanoyl group. This compound serves as a valuable intermediate in various organic syntheses and is utilized in the fragrance industry.[1] Understanding the solubility of **hexanophenone** in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of **hexanophenone**, including its physicochemical properties, qualitative and quantitative solubility data, and detailed experimental protocols for solubility determination.

Physicochemical Properties of Hexanophenone

A summary of the key physicochemical properties of **hexanophenone** is presented in Table 1. These properties are essential for understanding its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O	[2][3]
Molecular Weight	176.25 g/mol	[2]
Appearance	Colorless to pale yellow liquid or solid	
Melting Point	25-26 °C	[2]
Boiling Point	265 °C	[2]
Density	0.958 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.5105	
Log P (octanol/water)	3.45 - 3.79	[2]

Solubility Profile of Hexanophenone

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in each other.

Hexanophenone's structure, containing a nonpolar phenyl ring and a hexyl chain, along with a polar carbonyl group, results in its good solubility in a range of organic solvents and poor solubility in water.[1][2]

Qualitative Solubility

Hexanophenone is generally described as being soluble in many common organic solvents.[4] This is attributed to the hydrophobic and lipophilic nature imparted by its alkyl chain and phenyl group.[1] The presence of the carbonyl group allows for dipole-dipole interactions with polar organic solvents.[2]

A qualitative summary of **hexanophenone**'s solubility in various organic solvents is provided in Table 2.

Solvent	Polarity	Solubility	Reference
Ethanol	Polar Protic	Soluble	[2][4]
Acetone	Polar Aprotic	Soluble	[2][4]
Diethyl Ether	Nonpolar	Soluble	[2]
Chloroform	Nonpolar	Soluble	[2][4]

Quantitative Solubility Data

While qualitative descriptions of **hexanophenone**'s solubility in organic solvents are available, specific quantitative data (e.g., in g/100 mL or mol/L) is not extensively reported in publicly available literature.

The aqueous solubility of **hexanophenone** is very low, as expected from its predominantly nonpolar structure.

Solvent	Temperature (°C)	Solubility	Reference
Water	25	0.11 g/L	[5]

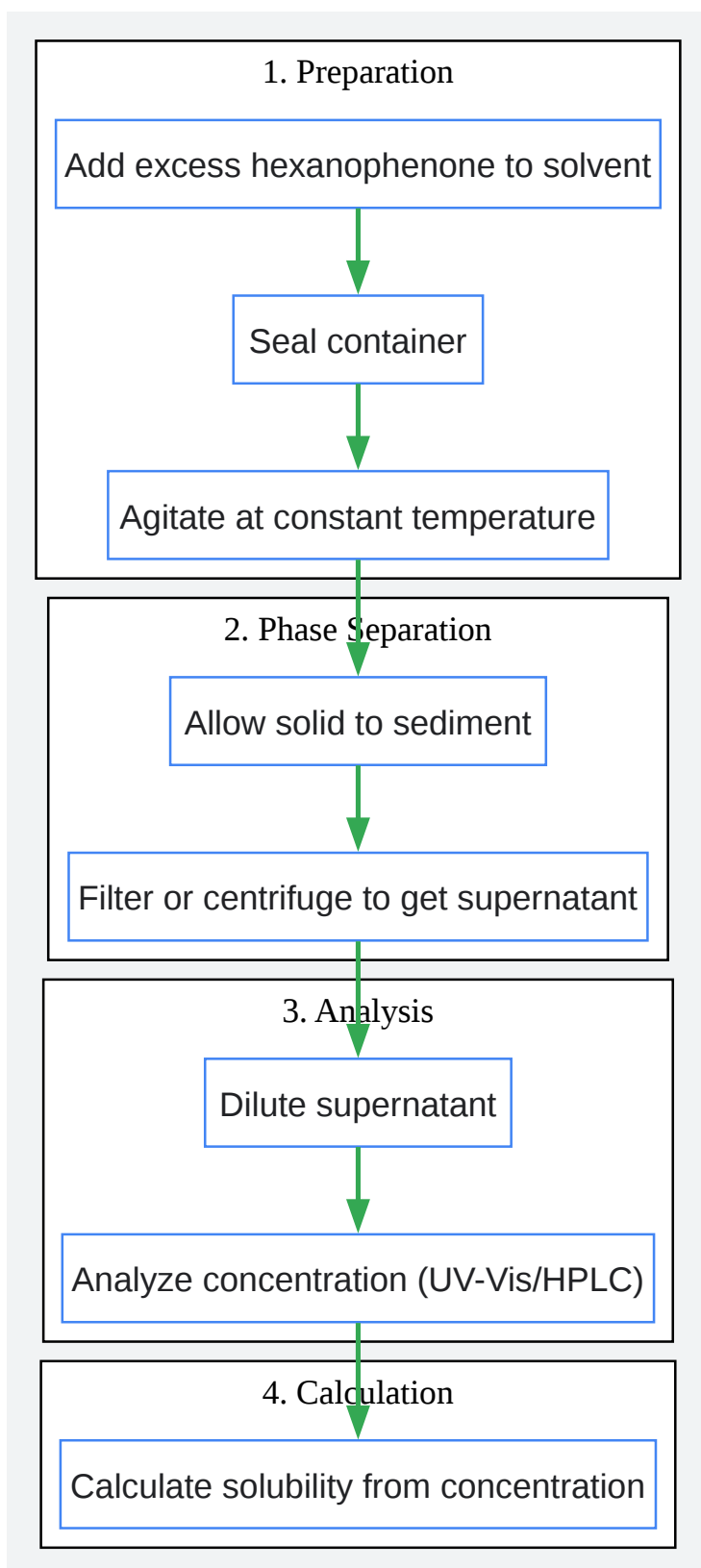
Experimental Protocol for Solubility Determination: The Shake-Flask Method

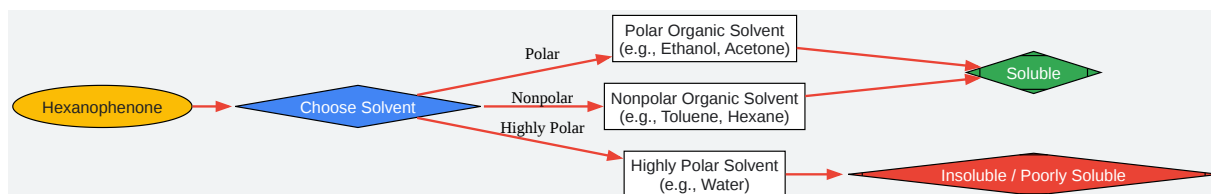
The shake-flask method is a widely used and recommended technique for determining the equilibrium solubility of a compound.[6][7] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Detailed Methodology

- Preparation of Saturated Solution:
 - Add an excess amount of solid **hexanophenone** to a flask or vial containing the organic solvent of interest.[8] Ensuring an excess of the solid is crucial for reaching equilibrium.[8]
 - Seal the flask to prevent solvent evaporation.

- Place the flask in a mechanical shaker or agitator with controlled temperature (e.g., 25 °C or 37 °C).[6]
- Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal time.[9]
- Phase Separation:
 - Once equilibrium is achieved, allow the mixture to stand undisturbed for a period to allow the undissolved solid to sediment.[8]
 - Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation or filtration. Using a syringe filter is a common and effective method.[9]
- Analysis of the Saturated Solution:
 - Accurately dilute a known volume of the saturated solution with an appropriate solvent.
 - Determine the concentration of **hexanophenone** in the diluted solution using a suitable analytical technique, such as:
 - UV-Vis Spectroscopy: If **hexanophenone** has a distinct chromophore, a calibration curve can be used to determine its concentration.
 - High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for determining the concentration of organic compounds. A calibration curve with known concentrations of **hexanophenone** is required.
- Calculation of Solubility:
 - From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.
 - Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.





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